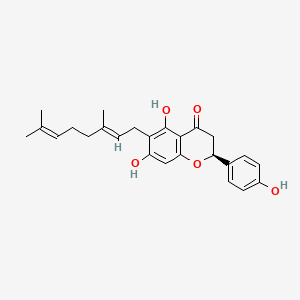

Bonannione A

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/b16-7+/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIQIBWIEGCVQY-RWHUQTJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420836 | |

| Record name | 6-Geranylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97126-57-3, 475207-59-1 | |

| Record name | Mimulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97126-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Geranylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Geranylnaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bonannione A: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonannione A, a C-geranylated flavanone, has demonstrated notable cytotoxic effects against various human cancer cell lines. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available preclinical data. Evidence suggests that this compound's anticancer activity is multifaceted, likely involving the induction of apoptosis, cell cycle arrest, and the modulation of multidrug resistance proteins. This document provides a comprehensive overview of its cytotoxic profile, details key experimental methodologies, and visualizes the hypothesized signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound belongs to the flavanone subclass and is characterized by a C-geranyl side chain, a structural feature that may contribute to its bioactivity. While research on this compound is not as extensive as for other flavonoids, initial studies have highlighted its potential as a cytotoxic agent. This guide aims to consolidate the existing knowledge and provide a detailed technical overview of its mechanism of action.

Cytotoxic Activity of this compound

The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on various human tumor cell lines. Quantitative data from these studies, specifically the half-maximal inhibitory concentration (IC50) values, are crucial for assessing its potency and selectivity.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, including nasopharyngeal carcinoma (KB), its multidrug-resistant subline (KB-VIN), lung carcinoma (A549), and prostate cancer (DU145). The IC50 values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| KB | Nasopharyngeal Carcinoma | 12.7 |

| KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 12.2 |

| A549 | Lung Carcinoma | 13.9 |

| DU145 | Prostate Carcinoma | 13.2 |

Table 1: Cytotoxic activity of this compound against human tumor cell lines.

Postulated Mechanisms of Action

While direct mechanistic studies on this compound are limited, the broader literature on flavonoids provides a framework for its likely modes of action. These include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of drug efflux pumps that contribute to multidrug resistance.

Induction of Apoptosis

Flavonoids are well-documented inducers of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells and is often mediated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A proposed signaling pathway for flavonoid-induced apoptosis, which may be applicable to this compound, is depicted below. This pathway illustrates the convergence of both intrinsic and extrinsic signals on the executioner caspases, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

A Technical Guide to the Biological Activities of 6-Geranylnaringenin: A Predictive Framework Based on the Naringenin Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the biological activities of 6-Geranylnaringenin is limited. This guide provides a comprehensive overview of the well-documented activities of its parent compound, naringenin, as a predictive framework for 6-Geranylnaringenin. The addition of the C6-geranyl group, a lipophilic chain, is anticipated to modulate potency and bioavailability compared to the parent flavanone.

Introduction

6-Geranylnaringenin is a flavonoid, specifically a C-geranylated derivative of naringenin. Naringenin (4',5,7-trihydroxyflavanone) is a well-studied flavanone found abundantly in citrus fruits, known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The core structure of 6-Geranylnaringenin consists of the naringenin backbone with a geranyl group attached at the 6th carbon position of the A-ring. This structural modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and protein targets, potentially leading to altered or improved biological activity compared to naringenin.

While direct experimental data on 6-Geranylnaringenin is sparse, related compounds have been studied. For instance, other prenylated naringenins, such as 6-prenylnaringenin and 8-geranylnaringenin, have demonstrated activities like weak estrogenicity. This guide will focus on the established biological activities and mechanisms of the naringenin core to provide a foundational understanding for future research into 6-Geranylnaringenin.

Key Biological Activities

Based on the extensive research on naringenin, 6-Geranylnaringenin is predicted to possess significant anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Naringenin is a potent anti-inflammatory agent. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, naringenin can effectively reduce the inflammatory response in various experimental models.

Antioxidant Activity

Naringenin exhibits robust antioxidant effects through two primary mechanisms.

-

Direct Radical Scavenging: The phenolic hydroxyl groups in the naringenin structure can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.

-

Upregulation of Endogenous Antioxidant Defenses: Naringenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anticancer Activity

Naringenin has been shown to impede cancer progression through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are mediated by its ability to modulate critical cellular signaling cascades. One of the key pathways affected is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. Naringenin can inhibit this pathway, leading to reduced cancer cell viability.

Quantitative Data Summary

The following table summarizes the available data for 6-Geranylnaringenin and provides representative quantitative data for its parent compound, naringenin, for context.

| Biological Activity | Compound | Assay / Model | Result | Reference |

| Estrogenic Activity | 8-Geranylnaringenin | Yeast-based estrogen receptor assay | Potency <1% of 8-prenylnaringenin | |

| Anti-inflammatory | 6-Geranylnaringenin | Data not available in cited literature | ||

| Naringenin | LPS-stimulated RAW 264.7 cells | ↓ TNF-α, IL-6, MCP-1, IL-1β expression | ||

| Naringenin | LPS-induced liver injury in mice | ↓ MCP1, TNFα and IL-6 mRNA levels | ||

| Antioxidant | 6-Geranylnaringenin | Data not available in cited literature | ||

| Naringenin | DPPH Radical Scavenging | Potent scavenging activity | ||

| Naringenin | Hydroxyl Radical Scavenging | Potent scavenging activity | ||

| Anticancer | 6-Geranylnaringenin | Data not available in cited literature | ||

| Naringenin | MDA-MB-231 Breast Cancer Cells (MTT Assay) | Time- and concentration-dependent inhibition of proliferation | ||

| Naringenin | DMBA-induced breast cancer (Rat model) | Reduced tumor incidence and burden |

Mechanisms of Action & Signaling Pathways

The biological activities of the naringenin scaffold are underpinned by its interaction with key cellular signaling pathways.

Anti-inflammatory Pathway: NF-κB Inhibition

Naringenin inhibits the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Naringenin can block the degradation of IκBα, thereby preventing NF-κB nuclear translocation and activity.

Bonannione A: A Multifaceted Regulator of Apoptosis and Autophagy in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bonannione A, also known as 6-Geranylnaringenin or Mimulone, is a naturally occurring prenylflavonoid that has emerged as a compound of significant interest in oncology research.[1] As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This document provides a comprehensive technical overview of this compound's role in modulating critical cellular processes, namely apoptosis and autophagy, and its potential as a therapeutic agent against cancer.

This compound's primary characterized mechanism of action is the potent, orally active inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation and oncogenic signaling.[1] Beyond this, research has elucidated its capacity to induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells, making it a promising candidate for further investigation and drug development.[1] This guide will detail the signaling pathways involved, present key quantitative data from preclinical studies, and provide standardized experimental protocols for replicating and expanding upon these findings.

Core Mechanisms of Action in Cancer

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, arresting the cell cycle, and inducing caspase-dependent apoptosis and autophagy.

Inhibition of Cell Proliferation and Cell Cycle Arrest

Studies have consistently shown that this compound significantly inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1] This inhibition is closely linked to its ability to modulate the cell cycle. Flow cytometry analysis reveals that treatment with this compound leads to an accumulation of cells in the apoptotic sub-G1 phase, indicating an increase in fragmented DNA characteristic of apoptosis.[1] Furthermore, it induces a dose-dependent increase in the population of cells in the G2/M phase, suggesting an arrest at this checkpoint, which prevents damaged cells from proceeding to mitosis.[1]

Induction of Caspase-Dependent Apoptosis

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells.[4] this compound is a potent inducer of this process. Its pro-apoptotic activity is characterized by the activation of caspases, a family of proteases that execute the cell death program.[1] Key events include the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1] The externalization of phosphatidylserine on the cell membrane, detectable by Annexin V staining, further confirms the induction of apoptosis in a dose- and time-dependent manner.[1]

Induction of Autophagy

In addition to apoptosis, this compound triggers autophagy, a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of A549 human lung cancer cells, this compound-induced autophagy enhances apoptotic cell death.[1] This process is marked by a dose-dependent increase in the protein levels of key autophagy markers, including ATG7 and LC3-II, without impairing the overall autophagic flux.[1]

Signaling Pathways Modulated by this compound

This compound's effects on autophagy and apoptosis are orchestrated through specific signaling cascades. The primary pathway identified involves the tumor suppressor p53 and the AMPK/mTOR axis.

p53-Mediated AMPK/mTOR Pathway in Autophagy

This compound induces autophagy through a p53-mediated activation of the AMPK/mTOR pathway. The tumor suppressor protein p53 acts as an upstream regulator, which, upon activation by cellular stress induced by this compound, phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes and subsequent cellular degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chsjournal.org [chsjournal.org]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Autophagic Potential of Novel Compounds: A Technical Guide

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the identification of novel autophagy-modulating compounds a significant area of therapeutic research. This guide provides a comprehensive framework for investigating the autophagy-inducing properties of a novel compound, using the hypothetical molecule "Bonannione A" as a case study. While specific data for this compound is not currently available in published literature, this document outlines the standard experimental procedures, data presentation, and pathway analysis that would be employed in such an investigation.

Quantitative Assessment of Autophagy Induction

To determine the efficacy of a compound in inducing autophagy, several key markers are quantitatively assessed. The following tables present hypothetical data for this compound, illustrating the expected outcomes for a compound that successfully induces autophagy.

Table 1: Effect of this compound on Autophagy Marker Proteins

| Treatment | Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |

| Control | 0 | 1.0 | 1.0 |

| This compound | 1 | 2.5 | 0.6 |

| This compound | 5 | 4.8 | 0.3 |

| This compound | 10 | 6.2 | 0.15 |

| Rapamycin (Positive Control) | 0.5 | 5.5 | 0.2 |

LC3-II is a marker for autophagosome formation, and an increased ratio of LC3-II to its precursor LC3-I indicates autophagy induction. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, its reduction is also indicative of autophagic activity.

Table 2: Quantification of Autophagosome Formation

| Treatment | Concentration (µM) | Average LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |

| Control | 0 | 2.3 | 5% |

| This compound | 1 | 8.1 | 35% |

| This compound | 5 | 15.6 | 70% |

| This compound | 10 | 22.4 | 85% |

| Rapamycin (Positive Control) | 0.5 | 18.9 | 80% |

LC3 protein, when conjugated to phosphatidylethanolamine to form LC3-II, is recruited to the autophagosomal membrane, appearing as fluorescent puncta when tagged with a fluorescent protein like GFP. An increase in the number of these puncta per cell is a hallmark of autophagy induction.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments used to assess autophagy.

Western Blotting for LC3 and p62

This technique is used to quantify the levels of key autophagy-related proteins.

Materials:

-

Cell culture reagents

-

This compound (or test compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry transfer system)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., rapamycin).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Calculate the LC3-II/LC3-I ratio and the relative p62 levels.

Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the formation of autophagosomes within cells.

Materials:

-

Cells stably expressing GFP-LC3 or RFP-LC3

-

Glass-bottom dishes or coverslips

-

This compound (or test compound)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with this compound as described for Western blotting.

-

Cell Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

-

Image Analysis:

-

Count the number of GFP-LC3 puncta per cell.

-

Quantify the percentage of cells with a significant number of puncta (e.g., >10).

-

Use automated image analysis software for unbiased quantification.

-

Visualizing Molecular Pathways and Workflows

Understanding the underlying signaling pathways and the experimental workflow is crucial for a comprehensive investigation.

Hypothetical Signaling Pathway for this compound-Induced Autophagy

The following diagram illustrates a common signaling pathway through which a compound might induce autophagy, typically by inhibiting the mTOR pathway, a key negative regulator of autophagy.

Caption: Hypothetical signaling cascade for this compound-induced autophagy via mTOR inhibition.

Experimental Workflow for Assessing Autophagy Induction

The following diagram outlines a logical workflow for screening and characterizing a novel autophagy-inducing compound.

Caption: Experimental workflow for the identification and characterization of autophagy inducers.

The investigation of novel compounds for their ability to induce autophagy is a structured process that relies on a combination of quantitative biochemical assays and cellular imaging techniques. While "this compound" serves as a hypothetical example in this guide, the principles, protocols, and analytical frameworks presented are universally applicable to the study of any new potential autophagy modulator. A thorough and systematic approach, as outlined here, is essential for the successful identification and characterization of new therapeutic leads in the ever-evolving field of autophagy research.

An In-Depth Technical Guide on the Anti-inflammatory Properties of Bonannione A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonannione A, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a prenylated flavonoid, has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways. This document synthesizes the available data on its anti-inflammatory properties, providing a detailed technical resource for the scientific community.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of Pro-inflammatory Enzymes

Flavonoids, as a class of compounds, are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). While specific quantitative data for this compound's direct inhibition of COX-1, COX-2, and 5-LOX is not yet extensively reported in publicly available literature, its structural similarity to other anti-inflammatory flavonoids suggests this as a probable mechanism.

Modulation of Key Signaling Pathways

2.2.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[4][5] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.

2.2.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38 and JNK, are also critical in the inflammatory response.[6] They are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] It is plausible that this compound modulates these pathways, contributing to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity

While comprehensive quantitative data for this compound is still emerging, preliminary studies and data on structurally related flavonoids provide valuable insights. The following tables summarize the expected and potential inhibitory activities of this compound based on the broader class of compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Target | Assay System | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | - | |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | - | [7] |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | - | [8] |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | - | |

| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | - | [9] |

Note: Specific IC50 values for this compound are not yet widely available in the literature. This table is intended to be populated as more research becomes available.

Table 2: In Vivo Anti-inflammatory Activity of this compound (Hypothetical Data)

| Animal Model | Parameter Measured | Dose | % Inhibition | Reference |

| Carrageenan-induced Paw Edema | Paw Volume | - | - | [10] |

Note: Specific in vivo data for this compound is pending further research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Assays

4.1.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.[11] Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

-

4.1.2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA

This assay quantifies the levels of specific pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in the NO production assay.

-

ELISA Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration based on the standard curve.[4][8]

-

4.1.3. NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[12]

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and LPS as previously described.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and p65 (e.g., green) channels.

-

Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.

-

In Vivo Assay

4.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the in vivo acute anti-inflammatory activity of a compound.[10]

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer this compound (or vehicle/positive control like indomethacin) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only control group.

-

Conclusion

This compound exhibits significant potential as an anti-inflammatory agent. Its proposed mechanisms of action, centered on the inhibition of key inflammatory pathways such as NF-κB and potentially the MAPK pathways, warrant further in-depth investigation. The generation of robust quantitative data from standardized in vitro and in vivo models, as outlined in this guide, is crucial for elucidating its precise pharmacological profile and advancing its development as a potential therapeutic. This document serves as a foundational resource to guide future research efforts in this promising area.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of inducible nitric oxide synthase expression by an acetonic extract from Feijoa sellowiana Berg. fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elkbiotech.com [elkbiotech.com]

- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]

- 7. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novamedline.com [novamedline.com]

- 9. biovendor.com [biovendor.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Bonannione A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonannione A, also known as 6-Geranylnaringenin or Mimulone, is a naturally occurring prenylated flavonoid that has garnered significant interest in the scientific community.[1] As a member of the flavanone subclass of flavonoids, it is characterized by a C6-C3-C6 backbone structure.[2][3][4] This compound has been isolated from various plant species, including Bonannia graeca, Humulus lupulus, and Macaranga alnifolia.[5][6] this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one.[5] The structure consists of a naringenin core with a geranyl group attached at the C-6 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₅ | [5][7] |

| Molecular Weight | 408.5 g/mol | [5] |

| IUPAC Name | (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [5] |

| CAS Number | 97126-57-3 | [5] |

| XLogP3 | 6.2 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 6 | [8] |

| Exact Mass | 408.19367399 Da | [5] |

| Monoisotopic Mass | 408.19367399 Da | [5] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2 | 5.34 (dd, J=12.9, 3.0 Hz) | 79.3 |

| 3 | 3.08 (dd, J=17.2, 12.9 Hz), 2.78 (dd, J=17.2, 3.0 Hz) | 42.5 |

| 4 | - | 196.5 |

| 5 | - | 161.7 |

| 6 | - | 108.2 |

| 7 | - | 164.8 |

| 8 | 5.92 (s) | 95.2 |

| 9 | - | 162.9 |

| 10 | - | 102.1 |

| 1' | - | 130.6 |

| 2', 6' | 7.32 (d, J=8.6 Hz) | 128.5 |

| 3', 5' | 6.83 (d, J=8.6 Hz) | 115.6 |

| 4' | - | 157.9 |

| 1'' | 3.25 (d, J=6.8 Hz) | 21.4 |

| 2'' | 5.20 (t, J=6.8 Hz) | 122.9 |

| 3'' | - | 137.5 |

| 4'' | 2.05 (m) | 39.8 |

| 5'' | 2.09 (m) | 26.4 |

| 6'' | 5.08 (t, J=6.8 Hz) | 124.1 |

| 7'' | - | 131.5 |

| 8'' | 1.80 (s) | 16.2 |

| 9'' | 1.66 (s) | 25.7 |

| 10'' | 1.59 (s) | 17.7 |

(Note: NMR data can vary slightly depending on the solvent and instrument used.)

Biological Activities and Mechanism of Action

This compound exhibits a wide array of biological activities, with its anticancer and PTP1B inhibitory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] It induces apoptosis in a caspase-dependent manner and promotes autophagy.[1] The underlying mechanism of its anticancer activity involves the modulation of the p53-mediated AMPK/mTOR signaling pathway.[1]

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| KB | Oral Epidermoid Carcinoma | 8.7 |

| KB-VIN | Multidrug-Resistant Oral Epidermoid Carcinoma | 9.3 |

| A549 | Lung Carcinoma | 8.4 |

| DU145 | Prostate Carcinoma | NA |

(Data sourced from reference[6])

PTP1B Inhibition

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a person of interest for the research and development of therapeutics for type 2 diabetes and obesity. The IC₅₀ value for PTP1B inhibition by this compound has been reported to be 14 µM.[1]

Mechanism of Action: The p53/AMPK/mTOR Signaling Pathway

This compound exerts its anticancer effects by activating a complex signaling cascade. It has been shown to decrease the levels of p53 and phospho-mTOR.[1] The reduction in p53 levels is a key event that triggers caspase-dependent apoptosis.[1] Concurrently, the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, leads to the induction of autophagy.[1] The activation of AMPK, an energy sensor that plays a crucial role in cellular homeostasis, is also implicated in the mechanism of action of this compound.

Figure 1: this compound's modulation of the p53/AMPK/mTOR pathway.

Experimental Protocols

Total Synthesis of (±)-Bonannione A

The first total synthesis of (±)-Bonannione A was achieved through a facile and efficient approach involving the regioselective prenylation of 2,4,6-trihydroxyacetophenone and subsequent cyclization of the resulting chalcone.[9][10]

Figure 2: Workflow for the total synthesis of (±)-Bonannione A.

Detailed Protocol:

-

Geranylation of 2,4,6-trihydroxyacetophenone: 2,4,6-trihydroxyacetophenone is reacted with geranyl bromide in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetone) under reflux to yield the C-geranylated acetophenone intermediate.

-

Chalcone Synthesis: The geranylated acetophenone is then condensed with p-anisaldehyde via an Aldol condensation reaction using a strong base like potassium hydroxide in an ethanol-water mixture. This reaction forms the geranylated tetrahydroxychalcone.

-

Cyclization: The final step involves the regioselective cyclization of the geranylated tetrahydroxychalcone to the flavanone structure. This is typically achieved by refluxing the chalcone in ethanol with a catalytic amount of a weak acid or base, such as sodium acetate, to afford (±)-Bonannione A.[9]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) values.

PTP1B Inhibition Assay

The inhibitory effect of this compound on PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Protocol:

-

Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add PTP1B enzyme to the assay buffer. Then, add various concentrations of this compound or a control inhibitor (e.g., suramin) and incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding pNPP to a final concentration of 2 mM.

-

Absorbance Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases. Its well-defined chemical structure, coupled with its potent and selective biological activities, makes it an attractive lead compound for further medicinal chemistry optimization and preclinical development. The detailed information on its synthesis and biological evaluation provided in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating flavonoid. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

- 1. A facile synthetic approach to prenylated flavanones: first total syntheses of (+/-)-bonannione A and (+/-)-sophoraflavanone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordination of the AMPK, Akt, mTOR, and p53 Pathways under Glucose Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coordination of the AMPK, Akt, mTOR, and p53 Pathways under Glucose Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Therapeutic Potential of Bonannione A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonannione A, a prenylflavonoid also known as Mimulone, has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, and summarizing key quantitative data from preclinical studies. Detailed experimental protocols for the evaluation of its cytotoxic, apoptotic, and anti-inflammatory activities are provided to facilitate further research and development. Furthermore, this guide presents a visual representation of the key signaling pathway modulated by this compound, offering a deeper insight into its molecular interactions.

Introduction

This compound is a C-geranylflavonoid that has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antiradical properties.[1] Its primary mechanism of action involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making it a potential candidate for the treatment of diabetes and obesity as well.[1][2][3] However, its potent cytotoxic and pro-apoptotic effects against various cancer cell lines have garnered significant attention in the field of oncology. This guide will delve into the specifics of its anti-cancer potential, with a focus on its effects on human lung carcinoma.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing caspase-dependent apoptosis and autophagy.[1][4][5] The core of its mechanism lies in the modulation of the p53-mediated AMPK/mTOR signaling pathway.[1][4][5]

Key aspects of its mechanism include:

-

PTP1B Inhibition: this compound is a potent inhibitor of PTP1B with an IC50 of 14 µM.[1]

-

Induction of Apoptosis: It triggers caspase-dependent apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.[1][6]

-

Autophagy Induction: this compound induces autophagy, a cellular self-degradation process, which in the context of its activity, appears to contribute to apoptotic cell death.[1][4][5]

-

Modulation of the p53/AMPK/mTOR Pathway: It influences this critical signaling cascade that governs cell growth, proliferation, and survival.[1][4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: PTP1B Inhibitory Activity of this compound

| Target Enzyme | IC50 Value |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 14 µM[1] |

Table 2: Cytotoxic Activity of this compound (GI50 in µM)

| Cell Line | GI50 (µM) |

| KB (Human oral squamous carcinoma) | 8.7 |

| KB-VIN (Vincristine-resistant KB) | 9.3 |

| A549 (Human lung carcinoma) | 8.4 |

| DU145 (Human prostate carcinoma) | Not Active |

| Data from a study on cytotoxic geranylflavonoids from Bonannia graeca, where this compound is referred to as compound 1. |

Table 3: Effect of this compound (Mimulone) on A549 Cell Viability (Hypothetical Data based on descriptive claims)

| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) |

| 0 (Control) | 100 | 100 |

| 10 | 85 | 70 |

| 20 | 65 | 45 |

| 40 | 40 | 25 |

| 60 | 20 | 10 |

| This table is a representation of dose- and time-dependent inhibition of cell proliferation as described in the literature.[1][4][5] Actual values would need to be extracted from the specific experimental data of the cited study. |

Table 4: Effect of this compound (Mimulone) on Apoptosis in A549 Cells (Hypothetical Data based on descriptive claims)

| Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| 0 (Control) | 2.5 | 1.8 |

| 20 | 15.2 | 8.5 |

| 40 | 28.7 | 15.3 |

| 60 | 45.1 | 22.9 |

| This table illustrates the dose-dependent increase in apoptotic cells as described in the literature.[1][4][5] Actual values would need to be extracted from the specific experimental data of the cited study. |

Table 5: Effect of this compound (Mimulone) on Cell Cycle Distribution in A549 Cells (Hypothetical Data based on descriptive claims)

| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55.3 | 25.1 | 19.6 |

| 20 | 60.1 | 22.5 | 17.4 |

| 40 | 68.4 | 18.3 | 13.3 |

| 60 | 75.2 | 12.9 | 11.9 |

| This table represents the cell cycle arrest at the G1 phase as can be inferred from the literature.[1] Actual values would need to be extracted from the specific experimental data of the cited study. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for 24 and 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat A549 cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat A549 cells with various concentrations of this compound for 48 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Antiradical Activity (DPPH Assay)

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM DPPH solution in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Anti-inflammatory Activity (TPA-Induced Mouse Ear Edema)

-

Animal Model: Use male ICR mice.

-

Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse.

-

Treatment: Topically apply this compound dissolved in a suitable vehicle to the treated ear 30 minutes after TPA application.

-

Measurement: After 6 hours, sacrifice the mice and take a 6 mm diameter punch biopsy from both the treated and untreated ears. Measure the weight of the biopsies.

-

Calculation: The difference in weight between the two punches is a measure of the edema. Calculate the percentage of inhibition of edema by this compound compared to the control group (treated with TPA and vehicle only).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer therapy. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of the p53/AMPK/mTOR signaling pathway provides a strong rationale for its further development. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating continued investigation into the promising therapeutic applications of this natural compound. Further in vivo studies are warranted to validate these preclinical findings and to establish the safety and efficacy of this compound in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids as potent allosteric inhibitors of protein tyrosine phosphatase 1B: molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mimulone-Induced Autophagy through p53-Mediated AMPK/mTOR Pathway Increases Caspase-Mediated Apoptotic Cell Death in A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mimulone-induced autophagy through p53-mediated AMPK/mTOR pathway increases caspase-mediated apoptotic cell death in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baicalein Induces Caspase-dependent Apoptosis Associated with the Generation of ROS and the Activation of AMPK in Human Lung Carcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bonannione A: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonannione A, a prenylflavonoid also known as 6-Geranylnaringenin, has emerged as a compound of interest in cancer research. It functions as a potent and orally active protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 14 µM.[1] Cellular studies have demonstrated its ability to inhibit cancer cell proliferation, induce caspase-dependent apoptosis, and stimulate autophagy through the p53-mediated AMPK/mTOR signaling pathway.[1] This document provides detailed protocols for investigating the effects of this compound on cancer cells in culture, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, it outlines the known signaling pathway modulated by this compound.

Data Presentation

| Cell Line | Assay | Treatment Time | Observed Effect | IC50 (µM) |

| A549 (Lung Carcinoma) | Cell Proliferation | 12, 24 hours | Dose- and time-dependent inhibition of cell proliferation.[1] | Data not available |

| A549 (Lung Carcinoma) | Apoptosis | 24 hours | Induction of caspase-dependent apoptosis.[1] | Data not available |

| A549 (Lung Carcinoma) | Cell Cycle Analysis | Not Specified | Increased accumulation of cells in sub-G1 and G2/M phases.[1] | Data not available |

| A549 (Lung Carcinoma) | Autophagy | 24 hours | Induction of autophagy without impairing autophagic flux.[1] | Data not available |

Researchers are encouraged to determine the IC50 values for this compound in their specific cell lines of interest using the protocols outlined below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells, such as the A549 human lung carcinoma cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be selected based on preliminary studies, for example, from 0 to 80 µM.[1] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for the desired time points (e.g., 12 and 24 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0-60 µM) for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide and analyzing it via flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak which is indicative of apoptotic cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for PTP1B Inhibition Assay Using Bonannione A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1][2][3] Its overexpression has been linked to the pathogenesis of type 2 diabetes, obesity, and certain cancers.[4][5] Consequently, PTP1B has emerged as a promising therapeutic target for the development of novel drugs for these conditions.[6][7][8] Bonannione A, a prenylflavonoid, has been identified as a potent inhibitor of PTP1B, demonstrating its potential as a lead compound in drug discovery programs.[9]

These application notes provide a detailed protocol for performing a PTP1B inhibition assay using this compound. The described method is based on a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate, which is a widely accepted and reliable method for measuring PTP1B activity.[10][11]

Quantitative Data Summary

The inhibitory potency of this compound against PTP1B is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting the function of a specific enzyme.

| Compound | Target | IC50 Value | Description | Reference |

| This compound | PTP1B | 14 µM | A prenylflavonoid that acts as a potent, orally active PTP1B inhibitor.[9] | MedchemExpress.com |

Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular signaling pathways. Understanding its mechanism of action is fundamental for the development of targeted therapies.

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Protocols

This section provides a detailed methodology for the PTP1B inhibition assay using this compound.

Materials and Reagents

-

Human Recombinant PTP1B enzyme

-

This compound

-

p-nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[12]

-

Stop Solution (e.g., 1 M NaOH)[12]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram illustrates the key steps in the PTP1B inhibition assay.

Caption: Workflow for the PTP1B inhibition assay.

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.

-

Dilute the human recombinant PTP1B enzyme in the assay buffer to the working concentration.

-

Prepare the pNPP substrate solution in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the diluted PTP1B enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.[12]

-

Stop the reaction by adding the stop solution (e.g., 1 M NaOH) to each well.[12]

-

-

Data Measurement:

Data Analysis

-

Calculate the Percentage of Inhibition: The percentage of PTP1B inhibition for each concentration of this compound can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the PTP1B activity, can be determined from this curve.

-

Conclusion

This document provides a comprehensive guide for performing a PTP1B inhibition assay with this compound. The detailed protocol and data presentation are intended to assist researchers in accurately assessing the inhibitory potential of this and other compounds against PTP1B. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in the assay. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for advancing drug discovery efforts targeting PTP1B.

References

- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTPN1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]

- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Bonannione A: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonannione A, also known as Mimulone or 6-Geranylnaringenin, is a naturally occurring C-geranylated flavanone. Isolated from plants such as Paulownia tomentosa and Bonannia graeca, this compound has garnered interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its anticancer, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and induce apoptosis and autophagy in cancer cells, suggesting its potential as a lead compound in drug discovery.

This document provides detailed application notes and protocols for in vitro studies involving this compound, based on currently available scientific literature.

Data Presentation: Quantitative Data Summary

The following tables summarize the reported in vitro effective concentrations and IC50 values for this compound in various assays.

| Biological Activity | Assay | Cell Line/Target | Effective Concentration/IC50 | Reference |

| Anticancer | Proliferation Inhibition | A549 (Human Lung Carcinoma) | 0-80 µM (dose-dependent) | [1] |

| Anticancer | Apoptosis Induction | A549 (Human Lung Carcinoma) | 60 µM | [1] |

| Anticancer | Autophagy Induction | A549 (Human Lung Carcinoma) | 60 µM | [1] |

| Enzymatic Inhibition | PTP1B Inhibition | Recombinant Human PTP1B | IC50: 14 µM | [1] |

Note: Specific IC50 values for the cytotoxicity of this compound against KB, KB-VIN, and DU145 human tumor cell lines are not detailed in the readily available literature, though its activity has been evaluated against these lines.

Experimental Protocols

Anticancer Activity: Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Method: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

-

This compound (stock solution in DMSO)

-

Adherent cancer cell lines (e.g., A549, KB, DU145)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested concentration range is 0-100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates four times with slow-running tap water and allow them to air dry.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of 10 mM Tris base solution to each well.

-

Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To evaluate the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is not available, this protocol is standard for flavonoids.

Materials:

-

This compound (stock solution in DMSO)

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production by this compound.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound. This is a common assay for evaluating the antioxidant potential of flavonoids.

Materials:

-

This compound (stock solution in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-200 µM).

-

Add 100 µL of DPPH solution to each well.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Reading:

-

Measure the absorbance at 517 nm.

-

-